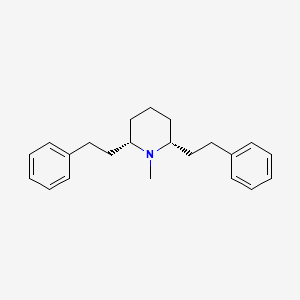
Lobelane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lobelane is a piperidine alkaloid derived from the plant genus Lobelia. It is structurally similar to lobeline, another alkaloid found in the same plants. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of drug addiction and neurological disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lobelane can be synthesized through various chemical routes. One common method involves the reduction of lobeline. The process typically includes the following steps:
Reduction of Lobeline: Lobeline is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to yield this compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned chemical routes. The process is optimized for yield and purity, often involving automated systems for reaction control and product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
Lobelane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of more reduced piperidine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Reduced piperidine derivatives
Substitution: Alkylated or acylated this compound derivatives
Applications De Recherche Scientifique
Chemistry: Lobelane serves as a precursor for the synthesis of other bioactive compounds and is used in studies related to alkaloid chemistry.
Biology: this compound is used in research to understand its effects on biological systems, particularly its interaction with neurotransmitter transporters.
Medicine: this compound has shown promise in the treatment of drug addiction, particularly methamphetamine addiction, by inhibiting the release of dopamine.
Industry: this compound and its derivatives are explored for their potential use in pharmaceuticals and as chemical intermediates in various industrial processes.
Mécanisme D'action
Lobelane exerts its effects primarily by interacting with the vesicular monoamine transporter 2 (VMAT2). It inhibits the uptake of dopamine into synaptic vesicles, thereby reducing the release of dopamine. This mechanism is particularly relevant in the context of drug addiction, where this compound can mitigate the effects of drugs like methamphetamine by modulating dopamine levels.
Comparaison Avec Des Composés Similaires
Lobelane is structurally and functionally similar to other piperidine alkaloids such as lobeline and nor-lobelane. it exhibits unique properties that distinguish it from these compounds:
Lobeline: While both this compound and lobeline interact with VMAT2, this compound is more potent in inhibiting dopamine uptake.
Nor-lobelane: Nor-lobelane is another derivative with similar biological effects but differs in its affinity for VMAT2 and other molecular targets.
List of Similar Compounds
- Lobeline
- Nor-lobelane
- Sedamine
This compound’s unique potency and specificity make it a valuable compound for further research and potential therapeutic applications.
Propriétés
Numéro CAS |
530-51-8 |
|---|---|
Formule moléculaire |
C22H29N |
Poids moléculaire |
307.5 g/mol |
Nom IUPAC |
(2S,6R)-1-methyl-2,6-bis(2-phenylethyl)piperidine |
InChI |
InChI=1S/C22H29N/c1-23-21(17-15-19-9-4-2-5-10-19)13-8-14-22(23)18-16-20-11-6-3-7-12-20/h2-7,9-12,21-22H,8,13-18H2,1H3/t21-,22+ |
Clé InChI |
ISVBJSRQEBWKPB-SZPZYZBQSA-N |
SMILES isomérique |
CN1[C@H](CCC[C@H]1CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
SMILES canonique |
CN1C(CCCC1CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




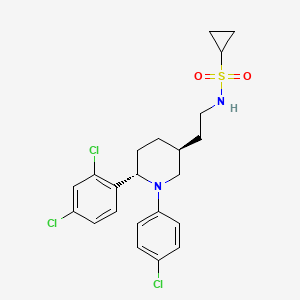
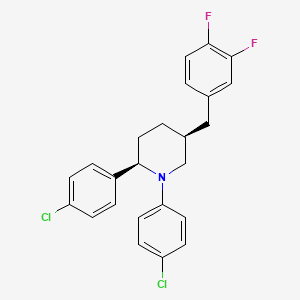
![N-[5-pyridin-4-yl-4-(3,4,5-trimethoxyphenyl)thiazol-2-yl]acetamide](/img/structure/B10790678.png)
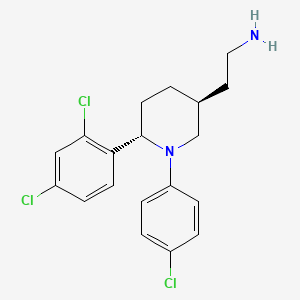
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10790688.png)

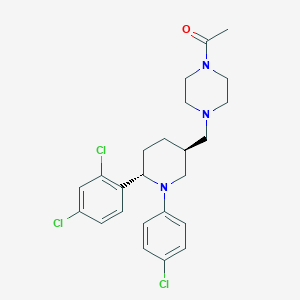
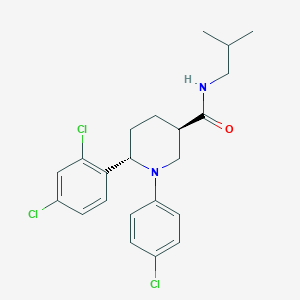
![2-[(5R,7R)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B10790713.png)
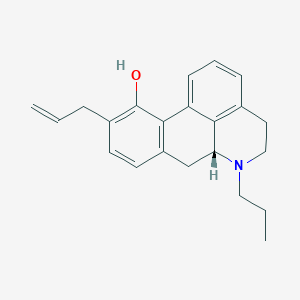
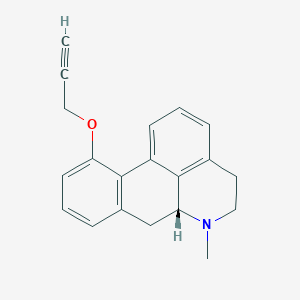
![N-Methyl-2'-methyl-furo[m]aporphine](/img/structure/B10790737.png)
